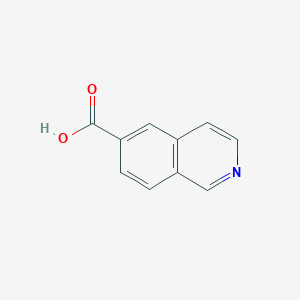

Isoquinoline-6-carboxylic acid

Description

Properties

IUPAC Name |

isoquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-10(13)8-1-2-9-6-11-4-3-7(9)5-8/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAHADRJWVCICR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622653 | |

| Record name | Isoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106778-43-2 | |

| Record name | 6-Isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106778-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Isoquinoline-6-carboxylic Acid: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline-6-carboxylic acid, a heterocyclic aromatic compound, serves as a pivotal building block in medicinal chemistry and drug discovery. Its unique structural scaffold, combining a bicyclic isoquinoline core with a reactive carboxylic acid moiety, makes it a versatile precursor for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological activities of isoquinoline-6-carboxylic acid and its derivatives. Particular emphasis is placed on its emerging role in the modulation of key signaling pathways implicated in cancer and inflammation, offering insights for the design of novel therapeutic agents.

Chemical Structure and Identification

Isoquinoline-6-carboxylic acid is characterized by an isoquinoline ring system with a carboxylic acid group substituted at the 6-position.

Systematic IUPAC Name: Isoquinoline-6-carboxylic acid[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 106778-43-2[1][2][3] |

| Molecular Formula | C₁₀H₇NO₂[1][3] |

| Molecular Weight | 173.17 g/mol [1][2][3] |

| InChI Key | ADAHADRJWVCICR-UHFFFAOYSA-N[2][4] |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)C(=O)O)C=N1 |

Physicochemical Properties

The physicochemical properties of isoquinoline-6-carboxylic acid are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Data

| Property | Value |

| Physical Form | Solid (usually white to off-white powder)[5] |

| Melting Point | 253 - 257 °C[5] |

| Solubility | Slightly soluble in water. Soluble in some polar organic solvents like DMSO.[5] |

| pKa (carboxylic acid) | Approximately 4.5 - 5.5[5] |

| XLogP3 | 1.8[1] |

Synthesis and Reactivity

Isoquinoline-6-carboxylic acid is a key synthetic intermediate. Its chemical reactivity is primarily dictated by the carboxylic acid group and the aromatic isoquinoline ring. The carboxylic acid allows for straightforward derivatization through reactions like esterification and amidation, enabling the creation of compound libraries for structure-activity relationship (SAR) studies. The isoquinoline ring can undergo electrophilic substitution reactions.[2]

Experimental Protocol: Synthesis of a Tetrahydroisoquinoline-6-carboxylic Acid Derivative

Step 1: Protection of the Amine

-

React 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride with benzyl bromide in the presence of a base and a suitable organic solvent to yield 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline.

Step 2: Carboxylation

-

To a three-necked flask, add tetrahydrofuran (THF), N,N,N',N'-tetramethylethylenediamine (TMEDA), and 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline.

-

Cool the mixture to between -60 and -50 °C under a nitrogen atmosphere.

-

Slowly add n-butyllithium (n-BuLi), maintaining the temperature between -60 and -50 °C.

-

Stir the reaction mixture for 30 minutes at this temperature.

-

Introduce carbon dioxide gas into the system, controlling the temperature between -50 and -40 °C.

-

Allow the reaction to stir for 1 hour at -60 °C and then let it warm to 0 °C.

-

Adjust the pH to 6 by adding 20% citric acid.

-

Extract the product with ethyl acetate.

-

Combine the organic phases and add concentrated hydrochloric acid.

-

Stir for 4 hours at 10 °C, then filter and dry the resulting solid to obtain 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.[3]

Step 3: Deprotection (Debenzylation)

-

The benzyl group can be removed via catalytic hydrogenation using palladium on carbon in an acidic medium to yield the final product.[3]

Biological Activity and Therapeutic Potential

Isoquinoline alkaloids and their derivatives are known to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][6]

Anticancer Activity

Derivatives of isoquinoline carboxylic acids have demonstrated significant potential as antiproliferative agents. Their mechanisms of action are often multifaceted and include:

-

Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells by modulating the expression of key apoptotic proteins.[4]

-

Cell Cycle Arrest: They can interfere with the normal progression of the cell cycle, preventing cancer cell division and proliferation.[4]

-

Inhibition of Signaling Pathways: Isoquinoline derivatives have been shown to inhibit critical signaling pathways that are frequently dysregulated in cancer.[4]

Anti-inflammatory and Antimicrobial Activity

The isoquinoline scaffold is also a key feature in compounds with anti-inflammatory and antimicrobial properties.[7][8][9] The anti-inflammatory effects of some isoquinoline alkaloids are mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.[5] Additionally, novel isoquinoline derivatives have shown potent activity against various bacterial strains, including multidrug-resistant ones.[7][10]

Role in Signaling Pathways

While direct studies on isoquinoline-6-carboxylic acid's effect on specific signaling pathways are limited in the available literature, the broader class of isoquinoline and quinoline derivatives has been shown to modulate several key pathways involved in cancer and inflammation. A prominent example is the IL-6/JAK2/STAT3 signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers.[11][12]

The IL-6/JAK2/STAT3 Signaling Pathway

The binding of the cytokine Interleukin-6 (IL-6) to its receptor (IL-6R) initiates a signaling cascade. This leads to the activation of Janus kinase 2 (JAK2), which in turn phosphorylates the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 then dimerizes and translocates to the nucleus, where it acts as a transcription factor, regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[11][13][14]

References

- 1. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Novel Isoquinoline Alkaloid Litcubanine A - A Potential Anti-Inflammatory Candidate [frontiersin.org]

- 6. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual action anti-inflammatory/antiviral isoquinoline alkaloids as potent naturally occurring anti-SARS-CoV-2 agents: A combined pharmacological and medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome [vtechworks.lib.vt.edu]

- 11. The role of IL-6/JAK2/STAT3 signaling pathway in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. The role and impact of the IL-6 mediated JAK2-STAT1/3 signaling pathway in the pathogenesis of gout - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Isoquinoline-6-carboxylic Acid from Coal Tar

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive overview of a viable synthetic pathway for producing isoquinoline-6-carboxylic acid, a valuable building block in medicinal chemistry, starting from its foundational source in coal tar. The document details the initial isolation of isoquinoline and its subsequent multi-step conversion to the target carboxylic acid.

Part 1: Isolation and Purification of Isoquinoline from Coal Tar

Isoquinoline was first isolated from coal tar in 1885. Coal tar is a complex mixture of aromatic compounds, and the isolation of isoquinoline leverages its basic properties.[1] A common industrial method involves the fractional distillation of coal tar followed by acid extraction of the "wash oil" fraction.

Experimental Protocol 1: Extraction and Initial Purification of Isoquinoline from Coal Tar Wash Oil

This protocol is adapted from established industrial practices for the separation of basic components from coal tar.[2]

1. Fractional Distillation of Coal Tar:

-

Coal tar is subjected to atmospheric and then vacuum distillation to separate it into various fractions based on boiling points. The fraction boiling between 230-250°C, known as wash oil, is enriched in quinoline and isoquinoline.

2. Acid Extraction:

-

The wash oil fraction is treated with an aqueous solution of an acid, such as ammonium hydrogen sulfate, to form water-soluble salts of the basic components. Isoquinoline, being more basic than quinoline, is selectively extracted.

-

The mixture is stirred for 20-40 minutes at room temperature and then allowed to separate into layers. The lower aqueous layer containing the isoquinoline salt is collected.

3. Liberation of Crude Isoquinoline:

-

The aqueous salt solution is treated with a base, such as aqueous ammonia or sodium hydroxide, to neutralize the acid and liberate the free bases, including isoquinoline.

-

The crude basic oil is then separated from the aqueous layer.

4. Purification by Distillation and Crystallization:

-

The crude isoquinoline fraction is subjected to further fractional distillation. Due to the close boiling points of quinoline (237°C) and isoquinoline (242°C), complete separation by distillation alone is difficult.

-

Final purification is often achieved by fractional crystallization of the acid sulfates. The sulfate of isoquinoline is less soluble under specific conditions, allowing for its separation.

-

An alternative purification involves dissolving the crude isoquinoline in a suitable solvent (e.g., toluene/chlorobenzene) and cooling to induce crystallization.[3]

Quantitative Data for Isoquinoline Isolation

| Parameter | Value | Reference |

| Initial Isoquinoline Content in Coal Tar | ~15% in certain fractions | [3] |

| Purity after initial extraction & distillation | 70-80% | [3] |

| Final Purity after crystallization | >98% | [3] |

| Overall Yield from wash oil | ~78% | [2] |

Part 2: Synthesis of Isoquinoline-6-carboxylic Acid from Isoquinoline

A plausible synthetic route from isoquinoline to isoquinoline-6-carboxylic acid involves a three-step process: sulfonation, conversion of the sulfonic acid to a nitrile, and subsequent hydrolysis of the nitrile.

Workflow for the Synthesis of Isoquinoline-6-carboxylic Acid

Caption: Overall workflow from coal tar to isoquinoline-6-carboxylic acid.

Experimental Protocol 2: Sulfonation of Isoquinoline

Electrophilic substitution of isoquinoline, such as sulfonation, occurs preferentially at the 5- and 8-positions.[4] However, thermal rearrangement can be used to obtain the thermodynamically more stable 6-sulfonic acid isomer, analogous to the behavior of quinoline.[4]

1. Formation of Isoquinoline-5-sulfonic Acid:

-

In a reaction vessel equipped with a stirrer and a heating mantle, carefully add isoquinoline to oleum (sulfuric acid containing excess SO₃) at a controlled temperature, typically not exceeding 180°C.

-

The reaction mixture is stirred until the sulfonation is complete, which can be monitored by techniques such as TLC or HPLC.

2. Thermal Rearrangement to Isoquinoline-6-sulfonic Acid:

-

The reaction mixture containing the isoquinoline-5-sulfonic acid is heated to a higher temperature, in the range of 300°C.

-

This high temperature facilitates the rearrangement to the thermodynamically favored isoquinoline-6-sulfonic acid.

-

After cooling, the reaction mixture is carefully poured onto ice, and the precipitated isoquinoline-6-sulfonic acid is collected by filtration, washed, and dried.

Experimental Protocol 3: Conversion of Isoquinoline-6-sulfonic Acid to 6-Cyanoisoquinoline

This step can be achieved by the fusion of the sulfonic acid salt with potassium cyanide. This is a classical method that requires stringent safety precautions due to the high temperatures and the use of a highly toxic cyanide salt.

1. Preparation of the Sodium Salt of Isoquinoline-6-sulfonic Acid:

-

Dissolve the isoquinoline-6-sulfonic acid in water and neutralize with a stoichiometric amount of sodium hydroxide solution.

-

The water is then evaporated to obtain the dry sodium isoquinoline-6-sulfonate.

2. Cyanide Fusion:

-

Caution: This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment. Potassium cyanide is highly toxic.

-

Thoroughly mix the dry sodium isoquinoline-6-sulfonate with finely powdered potassium cyanide in a crucible.

-

Heat the mixture to a molten state (the melting point of KCN is 634°C) and maintain the temperature for a period to ensure the reaction goes to completion.

-

After cooling, the solid mass is carefully treated with a suitable solvent to extract the 6-cyanoisoquinoline. The product can be purified by crystallization or chromatography.

Experimental Protocol 4: Hydrolysis of 6-Cyanoisoquinoline to Isoquinoline-6-carboxylic Acid

The hydrolysis of the nitrile to a carboxylic acid can be performed under either acidic or basic conditions.

1. Acid-Catalyzed Hydrolysis:

-

In a round-bottom flask equipped with a reflux condenser, suspend 6-cyanoisoquinoline in an aqueous solution of a strong acid, such as hydrochloric or sulfuric acid.

-

Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitoring by TLC or HPLC is recommended).

-

Upon completion, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the carboxylic acid to induce precipitation.

-

The solid isoquinoline-6-carboxylic acid is collected by filtration, washed with cold water, and dried.

2. Base-Catalyzed Hydrolysis:

-

Alternatively, suspend 6-cyanoisoquinoline in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux until the hydrolysis is complete, which will form the sodium or potassium salt of the carboxylic acid.

-

After cooling, the solution is acidified with a strong acid to precipitate the isoquinoline-6-carboxylic acid.

-

The product is collected by filtration, washed, and dried.

Synthetic Pathway Diagram

Caption: Multi-step synthesis of isoquinoline-6-carboxylic acid from isoquinoline.

Summary of Quantitative Data for Synthesis

| Reaction Step | Starting Material | Product | Key Reagents | Typical Yield |

| Sulfonation & Rearrangement | Isoquinoline | Isoquinoline-6-sulfonic Acid | Oleum | Moderate to Good |

| Cyanation | Isoquinoline-6-sulfonic Acid | 6-Cyanoisoquinoline | KCN | Variable, often low to moderate |

| Hydrolysis | 6-Cyanoisoquinoline | Isoquinoline-6-carboxylic Acid | H₃O⁺ or OH⁻ | Good to Excellent |

Disclaimer: The experimental protocols provided in this guide are intended for informational purposes for qualified researchers and scientists. These reactions involve hazardous materials and should only be performed by trained professionals in a well-equipped laboratory with appropriate safety measures in place.

References

Physical and chemical properties of Isoquinoline-6-carboxylic acid

An In-depth Technical Guide on the Core Physical and Chemical Properties of Isoquinoline-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline-6-carboxylic acid (CAS No: 106778-43-2) is a heterocyclic carboxylic acid that serves as a critical structural motif and a versatile building block in medicinal chemistry and materials science.[1] Its scaffold, combining the aromatic isoquinoline core with a reactive carboxylic acid group, makes it a valuable precursor in the synthesis of complex molecular architectures, particularly for pharmacologically active agents.[1] The isoquinoline nucleus is a "privileged scaffold," appearing in numerous natural products and synthetic drugs, while the carboxylic acid moiety at the 6-position provides a convenient handle for derivatization through reactions like amidation and esterification.[1]

This guide provides a comprehensive overview of the core physical and chemical properties of Isoquinoline-6-carboxylic acid, details common experimental protocols for its characterization and derivatization, and visualizes key workflows and its role in biochemical pathways.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of Isoquinoline-6-carboxylic acid are fundamental to its application in research and development. These characteristics are summarized below.

Physical Properties

The key physical properties are presented in Table 1. The compound is a solid at room temperature and is sparingly soluble in water but shows better solubility in polar organic solvents like DMSO.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₇NO₂ | [3][4] |

| Molecular Weight | 173.17 g/mol | [2][3][4] |

| Appearance | Solid, white to off-white powder | [2] |

| Melting Point | 253 - 257 °C | [2] |

| Solubility | Slightly soluble in water; Soluble in DMSO | [2] |

| pKa (Carboxylic Acid) | ~4.1 - 5.5 (Estimated) | [1][2] |

| pKa (Protonated Nitrogen) | ~5.14 (Parent Isoquinoline) | [5] |

Spectroscopic Data (Expected)

While specific experimental spectra for Isoquinoline-6-carboxylic acid are not widely published, its expected spectral characteristics can be inferred from its structure. Characterization typically relies on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]

| Technique | Feature | Expected Characteristics | Reference(s) |

| ¹H NMR | Aromatic Protons | Signals expected in the 7.0-9.0 ppm range. | [6] |

| Carboxylic Acid Proton | A broad singlet, typically downfield (>10 ppm). | [7] | |

| ¹³C NMR | Aromatic Carbons | Multiple signals in the aromatic region (~120-150 ppm). | [8] |

| Carbonyl Carbon | Signal expected in the 165-185 ppm range. | [7] | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | Very broad band from 2500-3300 cm⁻¹. | [9] |

| C=O Stretch (Carbonyl) | Strong, sharp band from 1690-1760 cm⁻¹. | [9] | |

| Aromatic C=C/C=N Stretches | Medium-strong bands in the 1450-1600 cm⁻¹ region. | [1] | |

| C-O Stretch | Band observed between 1210-1320 cm⁻¹. | [9] | |

| Mass Spectrometry | Molecular Ion [M]⁺ | Expected at m/z ≈ 173.0477 (Monoisotopic Mass). | [3] |

Chemical Properties and Reactivity

Isoquinoline-6-carboxylic acid is a valuable synthon due to the reactivity of both the carboxylic acid group and the isoquinoline ring system.

-

Amidation & Esterification : The carboxylic acid group is readily converted to amides and esters, which is a cornerstone of its use in generating compound libraries for drug discovery.[1] This allows for the systematic modification of polarity, lipophilicity, and hydrogen bonding potential to optimize interactions with biological targets.[1]

-

Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol (isoquinoline-6-yl)methanol or aldehyde (isoquinoline-6-carbaldehyde), providing entry into further synthetic transformations.[1]

-

Electrophilic Substitution : The isoquinoline ring system can undergo electrophilic substitution reactions, though the nitrogen atom deactivates the heterocyclic ring. Substitutions typically occur on the benzene ring.

-

Building Block for Kinase Inhibitors : The isoquinoline scaffold is known to effectively interact with the ATP-binding sites of various protein kinases.[1] Consequently, Isoquinoline-6-carboxylic acid is frequently used as a starting material for the synthesis of potent and selective kinase inhibitors.[1][10]

Experimental Protocols

The following sections detail generalized experimental methodologies relevant to the synthesis and characterization of derivatives of Isoquinoline-6-carboxylic acid.

Fischer Esterification

Fischer esterification is a classic method for converting a carboxylic acid to an ester using an alcohol and a strong acid catalyst.[11]

Methodology:

-

Reaction Setup : Dissolve Isoquinoline-6-carboxylic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol), which serves as both reactant and solvent.[12]

-

Catalyst Addition : Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to the mixture dropwise with stirring.[11]

-

Heating : Heat the reaction mixture to reflux for a period ranging from several hours to overnight to allow the reaction to reach equilibrium.[13] The progress can be monitored by Thin-Layer Chromatography (TLC).[13]

-

Work-up : After cooling, the mixture is typically diluted with water and neutralized with a weak base, such as an aqueous sodium bicarbonate solution.[13]

-

Extraction & Purification : The ester product is extracted into an organic solvent (e.g., ethyl acetate), washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Figure 1. Generalized workflow for Fischer esterification.

Amide Bond Formation (Amidation)

Amidation involves coupling the carboxylic acid with an amine. This reaction often requires an activating agent or specific catalyst to proceed efficiently.[14]

Methodology (Using TiCl₄ Mediator):

-

Reaction Setup : In a screw-capped vial, dissolve Isoquinoline-6-carboxylic acid (1.0 eq) in pyridine.[14]

-

Reagent Addition : Add the desired amine (1.0 eq) followed by titanium tetrachloride (TiCl₄, 3.0 eq) to the solution. Seal the vial tightly.[14]

-

Heating : Heat the reaction mixture at approximately 85 °C with stirring for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[14]

-

Work-up : Cool the reaction mixture. Remove the pyridine by co-evaporation with toluene under reduced pressure.[14]

-

Extraction & Purification : Treat the residue with an aqueous 1 N HCl solution and extract the product with an organic solvent like methylene chloride.[14] The combined organic layers are washed, dried, and concentrated. The final amide product can be purified via standard methods like column chromatography.

Application in Drug Discovery: Kinase Inhibition

Protein kinases are enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates.[10] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.[15][16] Isoquinoline derivatives are frequently developed as kinase inhibitors due to the scaffold's ability to fit within the highly conserved ATP-binding pocket of these enzymes.[17][18]

A typical kinase signaling cascade involves a series of kinases that sequentially activate one another, culminating in the phosphorylation of a target protein (e.g., a transcription factor) that elicits a cellular response. An inhibitor based on the Isoquinoline-6-carboxylic acid scaffold would be designed to bind to a specific kinase in the pathway, blocking its ability to bind ATP and thus preventing the downstream phosphorylation events, ultimately halting the signal.

Figure 2. Generalized kinase signaling pathway showing inhibition.

Conclusion

Isoquinoline-6-carboxylic acid is a compound of significant interest to the scientific community, particularly those in drug discovery and organic synthesis. Its defined physical properties and the versatile reactivity of its functional groups provide a robust platform for creating novel molecules with tailored functions. The ability to readily form esters and amides, coupled with the inherent biological relevance of the isoquinoline scaffold as a kinase-binding motif, ensures its continued importance as a key building block in the development of new therapeutics. The experimental protocols and conceptual frameworks presented in this guide offer a foundational understanding for researchers aiming to harness the potential of this valuable chemical entity.

References

- 1. Isoquinoline-6-carboxylic acid | | RUO [benchchem.com]

- 2. 6-Isoquinolinecarboxylic Acid: Properties, Applications, Safety Data & High-Purity Supplier China [quinoline-thiophene.com]

- 3. Isoquinoline-6-carboxylic acid | C10H7NO2 | CID 22128831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. clearsynth.com [clearsynth.com]

- 5. Isoquinoline - Wikipedia [en.wikipedia.org]

- 6. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. Isoquinoline(119-65-3) 13C NMR spectrum [chemicalbook.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. community.wvu.edu [community.wvu.edu]

- 12. athabascau.ca [athabascau.ca]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies [mdpi.com]

- 16. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase | MDPI [mdpi.com]

A Comprehensive Guide to Isoquinoline-6-carboxylic Acid: Nomenclature and Identification

For Immediate Release

This document provides a detailed overview of Isoquinoline-6-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science.[1] It establishes the definitive International Union of Pure and Applied Chemistry (IUPAC) name and compiles a comprehensive list of known synonyms and identifiers to aid researchers, scientists, and professionals in drug development.

IUPAC Nomenclature

The standardized IUPAC name for the compound is isoquinoline-6-carboxylic acid .[2][3] This systematic name precisely describes the molecular structure, which consists of an isoquinoline ring system with a carboxylic acid group attached at the 6-position.

Synonyms and Identifiers

To facilitate comprehensive literature and database searches, a collection of synonyms and registry numbers is essential. Isoquinoline-6-carboxylic acid is also known and cataloged under various alternative names and identifiers.

The most common synonym is 6-Isoquinolinecarboxylic acid .[2][4] Another frequently encountered, though less formal, synonym is 6-Carboxyisoquinoline .[3]

A detailed list of identifiers is presented in the table below for precise compound identification across different chemical databases and suppliers.

| Identifier Type | Identifier |

| IUPAC Name | isoquinoline-6-carboxylic acid[2][3] |

| Common Synonyms | 6-Isoquinolinecarboxylic acid[2][4], 6-Carboxyisoquinoline[3] |

| CAS Number | 106778-43-2[2][3][4] |

| PubChem CID | 22128831[2] |

| EC Number | 640-951-4[2] |

| DSSTox Substance ID | DTXSID30622653[2] |

| MDL Number | MFCD09910323[2][5] |

| InChI Key | ADAHADRJWVCICR-UHFFFAOYSA-N[2][4] |

Chemical Structure and Properties

A foundational understanding of the compound's structure is critical for its application in experimental design.

Logical Relationship of Nomenclature:

Caption: Derivation of the IUPAC name and its relation to common synonyms.

Experimental Considerations

While this document focuses on nomenclature, it is pertinent to note that Isoquinoline-6-carboxylic acid is a versatile synthetic intermediate.[6] It undergoes a variety of chemical reactions, including oxidation, reduction, and substitution, allowing for the creation of diverse derivatives.[1] Researchers utilizing this compound should refer to its Material Safety Data Sheet (MSDS) for accurate safety and handling information.[3] The compound is typically a solid and should be stored in a refrigerator (2-8°C) for long-term stability.[3]

Disclaimer: This document is intended for informational purposes for research professionals. It is not intended for human or veterinary use. All compounds should be handled in a laboratory setting by trained personnel.

References

- 1. Isoquinoline-6-carboxylic acid | | RUO [benchchem.com]

- 2. Isoquinoline-6-carboxylic acid | C10H7NO2 | CID 22128831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. clearsynth.com [clearsynth.com]

- 4. Isoquinoline-6-carboxylic acid | 106778-43-2 [sigmaaldrich.com]

- 5. isoquinoline-6-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 6-Methoxyisoquinoline-8-carboxylic acid | 2091246-62-5 | Benchchem [benchchem.com]

An In-depth Technical Guide to Isoquinoline-6-carboxylic Acid: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline-6-carboxylic acid is a heterocyclic aromatic compound that serves as a pivotal building block in the fields of medicinal chemistry and materials science. Its rigid isoquinoline core, combined with a reactive carboxylic acid group at the 6-position, makes it an ideal scaffold for the synthesis of complex molecular architectures with diverse pharmacological activities. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of Isoquinoline-6-carboxylic acid, tailored for professionals in research and drug development.

Core Properties and Data

The fundamental properties of Isoquinoline-6-carboxylic acid are summarized below. This data is essential for its application in chemical synthesis and biological assays.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₀H₇NO₂ | [1] |

| Molecular Weight | 173.17 g/mol | [1][2] |

| Appearance | Solid (usually white to off-white powder) | [3] |

| Melting Point | 253 - 257 °C | [3] |

| pKa | ~ 4.5 - 5.5 (for the carboxylic acid group) | [3] |

| Solubility | Slightly soluble in water; Soluble in DMSO | [3] |

| CAS Number | 106778-43-2 | [1][2] |

Synthesis and Experimental Protocols

The synthesis of Isoquinoline-6-carboxylic acid can be approached through various synthetic routes. Below is a detailed protocol for one such method, which involves the preparation of an intermediate, isoquinoline-6-carbaldehyde, from 6-bromoisoquinoline, followed by its oxidation to the carboxylic acid.

Experimental Protocol: Synthesis of Isoquinoline-6-carboxylic Acid

This protocol is a two-step process starting from 6-bromoisoquinoline.

Step 1: Synthesis of Isoquinoline-6-carbaldehyde (adapted from patent literature)[4]

-

Reaction Setup: In a suitable reaction vessel, dissolve 6-bromoisoquinoline and sodium acetate (1.3 molar equivalents) in a 1:1 mixture of DMF and Methanol.

-

Catalyst Addition: Add a catalytic amount of Pd(OAc)₂ and PPh₃ to the solution.

-

Carbonylation: Purge the reaction vessel with carbon monoxide gas (3 bar) and heat the mixture to 95-105 °C.

-

Reaction Monitoring: Monitor the reaction progress using LC/MS.

-

Work-up: Once the reaction is complete, filter the mixture through celite, washing with ethyl acetate. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is dissolved in ethyl acetate, washed with water and brine, dried over MgSO₄, and concentrated. The resulting intermediate, methyl isoquinoline-6-carboxylate, is then reduced (e.g., using LiAlH₄) and subsequently oxidized (e.g., using MnO₂) to yield isoquinoline-6-carbaldehyde.[4]

Step 2: Oxidation to Isoquinoline-6-carboxylic acid

-

Oxidation Reaction: Dissolve the isoquinoline-6-carbaldehyde intermediate in a suitable solvent (e.g., a mixture of t-butanol and water).

-

Oxidant Addition: Add a suitable oxidizing agent, such as potassium permanganate (KMnO₄), in portions while monitoring the temperature.

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the purple color disappears. Acidify the mixture with HCl to precipitate the product.

-

Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum to obtain Isoquinoline-6-carboxylic acid. Further purification can be achieved by recrystallization.

Role in Drug Discovery and Signaling Pathways

Isoquinoline derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[2] They have been shown to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6][7]

General Workflow in Drug Discovery

The carboxylic acid moiety of Isoquinoline-6-carboxylic acid is particularly useful as it allows for straightforward chemical modifications, such as amide bond formation or esterification, to generate libraries of derivatives for high-throughput screening.[2]

Modulation of Signaling Pathways

Many isoquinoline alkaloids and their synthetic derivatives have been found to modulate key cellular signaling pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[8] The NF-κB pathway is a critical regulator of the inflammatory response and cell survival.[9][10] Its dysregulation is implicated in various diseases, including chronic inflammation and cancer.

The canonical NF-κB signaling cascade is initiated by stimuli such as pro-inflammatory cytokines (e.g., TNFα).[11][12] This leads to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα, targeting it for degradation.[12] The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.[10][13] Isoquinoline-based compounds may exert their anti-inflammatory and anticancer effects by inhibiting key components of this pathway, such as the IKK complex or the nuclear translocation of NF-κB.

Conclusion

Isoquinoline-6-carboxylic acid is a valuable and versatile molecule for researchers and scientists in drug development. Its well-defined physicochemical properties and reactive functional group provide a solid foundation for the rational design and synthesis of novel therapeutic agents. A thorough understanding of its synthesis and its potential to modulate critical biological pathways, such as NF-κB signaling, will continue to drive innovation in the discovery of new treatments for a wide range of diseases.

References

- 1. Isoquinoline-6-carboxylic acid | C10H7NO2 | CID 22128831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isoquinoline-6-carboxylic acid | | RUO [benchchem.com]

- 3. 6-Isoquinolinecarboxylic Acid: Properties, Applications, Safety Data & High-Purity Supplier China [quinoline-thiophene.com]

- 4. CN104370813A - Preparation method of isoquinoline-6-formaldehyde - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 12. youtube.com [youtube.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

The Isoquinoline Core: A Technical Guide to its Discovery, History, and Foundational Syntheses

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the discovery and history of isoquinoline compounds, detailed experimental protocols for their foundational syntheses, and an exploration of the signaling pathways of key derivatives.

Discovery and Historical Context

The journey of isoquinoline began in the late 19th century, a period of fervent exploration into the chemical constituents of coal tar. In 1885, Hoogewerff and van Dorp first isolated this nitrogen-containing heterocyclic compound.[1][2] They successfully separated it from the complex mixture of coal tar through a process of fractional crystallization of its acid sulfate salt.[1][2] A significant advancement in the isolation process was later developed by Weissgerber in 1914, who utilized the difference in basicity between isoquinoline and its isomer, quinoline, to achieve a more efficient separation.[1][2]

The structural elucidation of isoquinoline, with the molecular formula C₉H₇N, was a critical step in understanding its chemical nature.[3] Through oxidative degradation studies, it was determined that isoquinoline consists of a benzene ring fused to a pyridine ring.[3] This fundamental understanding of its structure paved the way for the development of synthetic methodologies to access this important chemical entity.

Physicochemical Properties of Isoquinoline

A thorough understanding of the physicochemical properties of the isoquinoline core is essential for its application in drug design and development.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇N | [3] |

| Molecular Weight | 129.16 g/mol | |

| Melting Point | 26.5 °C | [4] |

| Boiling Point | 243 °C | [4] |

| pKa (of the conjugate acid) | 5.14 | [1] |

| Solubility | Sparingly soluble in water; soluble in ethanol, diethyl ether, and other organic solvents. | [5][6] |

Foundational Synthetic Methodologies

The ability to synthesize the isoquinoline core and its derivatives has been pivotal to its widespread study and application. Three classical named reactions form the bedrock of isoquinoline synthesis: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction.

The Bischler-Napieralski Reaction (1893)

This reaction involves the intramolecular cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the corresponding isoquinoline.[7][8][9] This method is particularly effective for the synthesis of 1-substituted isoquinolines.

This protocol is adapted from a reported synthesis of papaverine and related isoquinoline alkaloids.[2]

Step 1: Synthesis of the Amide Precursor (N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide)

-

To a solution of 3,4-dimethoxyphenylacetic acid (1.0 eq) in a suitable solvent such as dichloromethane, add a coupling agent like dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 2-(3,4-dimethoxyphenyl)ethylamine (homoveratrylamine) (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired amide.

Step 2: Cyclization to 3,4-Dihydropapaverine

-

Dissolve the amide precursor (1.0 eq) in a suitable solvent such as anhydrous toluene.

-

Add a dehydrating agent, for example, phosphorus oxychloride (POCl₃) (2.0-3.0 eq), dropwise at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with a concentrated ammonium hydroxide solution to a pH of 8-9.

-

Extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,4-dihydropapaverine.

Step 3: Dehydrogenation to Papaverine

-

Dissolve the crude 3,4-dihydropapaverine in a suitable solvent like toluene or xylene.

-

Add a dehydrogenating agent such as 10% palladium on carbon (Pd/C) (5-10 mol%).

-

Heat the mixture to reflux and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture, filter through a pad of celite to remove the catalyst, and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or recrystallization to obtain papaverine.

Caption: Experimental workflow for the Bischler-Napieralski synthesis.

The Pictet-Spengler Reaction (1911)

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline.[10][11][12] This method is particularly useful for the synthesis of 1-substituted tetrahydroisoquinolines and is known to proceed under milder conditions than the Bischler-Napieralski reaction, especially with electron-rich aromatic rings.

This protocol is a general representation of the Pictet-Spengler reaction.

-

Dissolve the β-phenylethylamine (1.0 eq) in a suitable solvent, such as toluene or a protic solvent like ethanol.

-

Add the aldehyde, in this case, acetaldehyde (1.1-1.5 eq), to the solution.

-

Add an acid catalyst, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) (catalytic to stoichiometric amounts).

-

Stir the reaction mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates. For less activated systems, heating may be required.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If necessary, neutralize the acid with a base, such as a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to afford the 1-methyl-1,2,3,4-tetrahydroisoquinoline.

Caption: Experimental workflow for the Pictet-Spengler synthesis.

The Pomeranz-Fritsch Reaction (1893)

This reaction provides a method for the synthesis of the isoquinoline ring by the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde with an aminoacetaldehyde acetal.[4][13][14]

This protocol is a general representation of the Pomeranz-Fritsch reaction.

Step 1: Formation of the Benzalaminoacetal (Schiff Base)

-

In a round-bottom flask, combine benzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.0 eq) in a suitable solvent like ethanol.

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure to obtain the crude benzalaminoacetal. This intermediate can be used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization

-

Carefully add the crude benzalaminoacetal to a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at a low temperature (e.g., 0 °C).

-

Slowly warm the reaction mixture to the desired temperature, which can range from room temperature to over 100 °C, depending on the specific substrate and acid used.

-

Maintain the temperature for a period of several hours to overnight.

-

Monitor the reaction by quenching a small aliquot and analyzing by TLC or GC-MS.

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice and basify with a concentrated base solution (e.g., NaOH or NH₄OH) to a pH of 8-9.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude isoquinoline by distillation or column chromatography.

Caption: Experimental workflow for the Pomeranz-Fritsch synthesis.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route often depends on the desired substitution pattern and the reactivity of the starting materials.

| Feature | Bischler-Napieralski Reaction | Pictet-Spengler Reaction | Pomeranz-Fritsch Reaction |

| Starting Materials | β-Phenylethylamide | β-Arylethylamine and an aldehyde/ketone | Benzaldehyde and an aminoacetaldehyde acetal |

| Key Reagents | Dehydrating agent (e.g., POCl₃, P₂O₅) | Acid catalyst (e.g., HCl, TFA) | Strong acid (e.g., H₂SO₄) |

| Initial Product | 3,4-Dihydroisoquinoline | 1,2,3,4-Tetrahydroisoquinoline | Isoquinoline |

| Subsequent Steps | Requires dehydrogenation for aromatization | Often the final product | Direct formation of the aromatic ring |

| Typical Yields | Variable, can be high for electron-rich systems (e.g., Papaverine synthesis can achieve >80% for cyclization) | Generally good to excellent, especially with activated aromatics (can exceed 90%)[10] | Highly variable, often lower than the other two methods due to harsh conditions and side reactions (can range from poor to moderate)[1][14] |

Signaling Pathways of Key Isoquinoline Alkaloids

Many isoquinoline alkaloids exhibit their biological effects by interacting with specific cellular signaling pathways.

Papaverine: Phosphodiesterase (PDE) Inhibition

Papaverine, a naturally occurring benzylisoquinoline alkaloid, functions as a non-specific phosphodiesterase (PDE) inhibitor. This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation.

Caption: Papaverine's mechanism via phosphodiesterase inhibition.

Berberine: AMP-Activated Protein Kinase (AMPK) Activation

Berberine, a prominent isoquinoline alkaloid, exerts many of its metabolic effects through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

Caption: Berberine's activation of the AMPK signaling pathway.

This guide provides a foundational understanding of the discovery, synthesis, and biological relevance of isoquinoline compounds. The detailed protocols and comparative data serve as a valuable resource for researchers engaged in the design and development of novel isoquinoline-based therapeutics.

References

- 1. organicreactions.org [organicreactions.org]

- 2. researchgate.net [researchgate.net]

- 3. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 4. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 5. Isoquinoline synthesis [quimicaorganica.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Bischler-Napieralski Reaction [organic-chemistry.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. organicreactions.org [organicreactions.org]

- 13. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 14. pubs.acs.org [pubs.acs.org]

Spectroscopic and Structural Elucidation of Isoquinoline-6-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline-6-carboxylic acid is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of a wide array of pharmacologically active compounds. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in drug design and development. This technical guide provides a comprehensive overview of the expected spectroscopic data for isoquinoline-6-carboxylic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific molecule, this guide presents predicted data based on established principles and spectral data from closely related analogs. Detailed, generalized experimental protocols for acquiring such data are also provided to facilitate its characterization in a laboratory setting.

Introduction

The isoquinoline scaffold is a prominent structural motif in a multitude of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The presence of a carboxylic acid group at the 6-position offers a versatile handle for chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and structural integrity of the target molecule. This guide serves as a practical resource for researchers, providing a foundational understanding of the key spectroscopic features of isoquinoline-6-carboxylic acid.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum of isoquinoline-6-carboxylic acid is expected to show distinct signals for the aromatic protons of the isoquinoline ring system and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group.

Table 1: Predicted ¹H NMR Data for Isoquinoline-6-carboxylic acid

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~9.3 | s | - |

| H-3 | ~8.6 | d | ~6.0 |

| H-4 | ~7.8 | d | ~6.0 |

| H-5 | ~8.4 | d | ~8.5 |

| H-7 | ~8.2 | dd | ~8.5, ~1.5 |

| H-8 | ~8.1 | d | ~8.5 |

| COOH | >12 | br s | - |

Predicted in DMSO-d₆. Chemical shifts are estimates and can vary based on solvent and concentration.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule, including the quaternary carbons.

Table 2: Predicted ¹³C NMR Data for Isoquinoline-6-carboxylic acid

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~153 |

| C-3 | ~144 |

| C-4 | ~121 |

| C-4a | ~136 |

| C-5 | ~130 |

| C-6 | ~131 |

| C-7 | ~129 |

| C-8 | ~128 |

| C-8a | ~128 |

| C=O | ~167 |

Predicted in DMSO-d₆. Chemical shifts are estimates and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of isoquinoline-6-carboxylic acid will be characterized by the vibrations of the carboxylic acid group and the aromatic isoquinoline core.

Table 3: Predicted IR Absorption Bands for Isoquinoline-6-carboxylic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |

| ~3100-3000 | Medium | C-H stretch (Aromatic) |

| ~1700-1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1620, 1580, 1500 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1300 | Medium | C-O stretch (Carboxylic acid) |

| ~900-650 | Medium-Strong | C-H bend (Aromatic out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For isoquinoline-6-carboxylic acid (C₁₀H₇NO₂), the molecular weight is 173.17 g/mol .[1]

Table 4: Predicted Mass Spectrometry Data for Isoquinoline-6-carboxylic acid

| m/z | Predicted Identity | Notes |

| 173 | [M]⁺ | Molecular ion |

| 156 | [M-OH]⁺ | Loss of hydroxyl radical |

| 145 | [M-CO]⁺ | Loss of carbon monoxide |

| 128 | [M-COOH]⁺ | Loss of carboxyl group |

| 101 | [C₇H₅N]⁺ | Fragmentation of the isoquinoline ring |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and available equipment.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of isoquinoline-6-carboxylic acid for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD-d₄) in a clean, dry vial. DMSO-d₆ is often a good choice for carboxylic acids.

-

Transfer the solution into a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is standard. A longer relaxation delay (e.g., 5 seconds) may be necessary for quaternary carbons.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Record the spectrum using an FTIR spectrometer.

-

Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Collect a background spectrum of the clean ATR crystal before running the sample.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode. For a carboxylic acid, both modes can be informative.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

To obtain fragmentation data (MS/MS), select the molecular ion for collision-induced dissociation (CID) and record the resulting fragment ions.

-

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for structural elucidation.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of isoquinoline-6-carboxylic acid, a molecule of significant interest in the field of medicinal chemistry. While experimentally derived data is not widely available, the predicted NMR, IR, and MS data, in conjunction with the provided generalized experimental protocols, offer a robust framework for the characterization and structural confirmation of this important synthetic building block. The application of these spectroscopic techniques is essential for ensuring the quality and integrity of isoquinoline-6-carboxylic acid and its derivatives in research and drug development endeavors.

References

An In-Depth Technical Guide to Isoquinoline-6-Carboxylic Acid: A Heterocyclic Compound of Interest in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline-6-carboxylic acid, a heterocyclic compound featuring a fused benzene and pyridine ring system, has emerged as a significant scaffold in medicinal chemistry. Its structural framework is a key component in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of isoquinoline-6-carboxylic acid, detailing its synthesis, physicochemical properties, and its role as a versatile building block in the development of novel therapeutics. The guide includes a compilation of quantitative biological activity data, detailed experimental protocols for its synthesis and biological evaluation, and visual representations of its engagement with key cellular signaling pathways.

Introduction

The isoquinoline nucleus is a prevalent motif in numerous natural products, most notably in alkaloids, and has been a source of inspiration for the design of synthetic medicinal agents. Isoquinoline-6-carboxylic acid, as a functionalized derivative, offers a strategic point for chemical modification, allowing for the exploration of structure-activity relationships and the optimization of pharmacological profiles. The carboxylic acid moiety at the 6-position provides a convenient handle for the synthesis of a diverse array of derivatives, such as amides and esters, which can modulate the compound's pharmacokinetic and pharmacodynamic properties. This guide aims to serve as a technical resource for researchers engaged in the exploration and utilization of isoquinoline-6-carboxylic acid in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of isoquinoline-6-carboxylic acid is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇NO₂ | [1] |

| Molecular Weight | 173.17 g/mol | [1] |

| Appearance | Solid | General Knowledge |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents | General Knowledge |

| pKa | Not available | |

| LogP | Not available | |

| CAS Number | 106778-43-2 | [1] |

Synthesis of Isoquinoline-6-Carboxylic Acid

The synthesis of the isoquinoline core can be achieved through several established methods, including the Bischler-Napieralski reaction and the Pomeranz-Fritsch reaction.[2][3] More specific approaches to obtaining isoquinoline-6-carboxylic acid involve the oxidation of 6-methylisoquinoline or the hydrolysis of 6-cyanoisoquinoline.

General Synthetic Strategies

-

Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride to form a 3,4-dihydroisoquinoline, which can then be aromatized to the isoquinoline.[3][4][5]

-

Pomeranz-Fritsch Reaction: This reaction utilizes the acid-catalyzed cyclization of a benzalaminoacetal to yield the isoquinoline ring system.[6][7][8]

Experimental Protocol: Synthesis via Oxidation of 6-Methylisoquinoline

This protocol describes a potential route to isoquinoline-6-carboxylic acid from 6-methylisoquinoline, a common starting material.

Materials:

-

6-Methylisoquinoline

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃)

-

Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃)

-

Water

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and filter paper

-

pH paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 6-methylisoquinoline (1 equivalent) in a solution of sodium carbonate in water.

-

Oxidation: While stirring, slowly add a solution of potassium permanganate (excess) in water to the reaction mixture.

-

Reflux: Heat the mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture through a Buchner funnel to remove the manganese dioxide precipitate.

-

Decolorization: If the filtrate is colored, add a small amount of sodium bisulfite until the color disappears.

-

Acidification: Carefully acidify the filtrate with hydrochloric acid to a pH of approximately 3-4. A precipitate of isoquinoline-6-carboxylic acid should form.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Drying: Dry the product under vacuum to obtain isoquinoline-6-carboxylic acid.

Workflow Diagram:

Biological Activities and Role as a Heterocyclic Compound

Isoquinoline-6-carboxylic acid and its derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of isoquinoline derivatives against various cancer cell lines. The planar isoquinoline ring system can intercalate with DNA, and derivatives can be designed to inhibit key enzymes involved in cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity of Isoquinoline Derivatives:

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indenoisoquinoline Derivative 18c | KB | Data not specified | [1] |

| HepG2 | Data not specified | [1] | |

| Lamellarin 6 | A549 | 0.008 | [4] |

| Lamellarin 7 | A549 | 0.005 | [4] |

| Lamellarin N | SK-MEL-5 | 0.187 (LC₅₀) | [4] |

| Lamellarin β | HL-60 | 4.8 µg/mL | [4] |

Antimicrobial Activity

The isoquinoline scaffold is also a promising framework for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi.

Quantitative Data on Antimicrobial Activity of Isoquinoline Derivatives:

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Alkynyl Isoquinoline HSN584 | Staphylococcus aureus (MRSA) | 4 | [9] |

| Alkynyl Isoquinoline HSN739 | Staphylococcus aureus (MRSA) | 4 | [9] |

| Alkynyl Isoquinoline HSN584 | Enterococcus faecium (VRE) | 8 | [9] |

| Alkynyl Isoquinoline HSN739 | Enterococcus faecium (VRE) | 8 | [9] |

Anti-inflammatory Activity

Isoquinoline derivatives have been investigated for their potential to modulate inflammatory pathways. They have been shown to inhibit the production of pro-inflammatory mediators.

Signaling Pathways

The biological effects of isoquinoline-6-carboxylic acid and its derivatives are often mediated through their interaction with key cellular signaling pathways that are dysregulated in various diseases.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers.[10][11][12][13][14] Some isoquinoline derivatives have been shown to inhibit components of this pathway, leading to a reduction in cancer cell viability.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[10][15] Aberrant MAPK signaling is implicated in various cancers. Isoquinoline derivatives have been developed to target components of this pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a key role in the inflammatory response and cell survival.[5][16] Chronic activation of this pathway is associated with inflammatory diseases and cancer. Isoquinoline derivatives have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes.

Experimental Protocols for Biological Assays

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of isoquinoline-6-carboxylic acid and its derivatives.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Isoquinoline-6-carboxylic acid or its derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

Workflow Diagram:

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Principle: The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Isoquinoline-6-carboxylic acid or its derivatives

-

Sterile 96-well microplates

-

Inoculum of the microorganism standardized to a specific concentration

-

Microplate reader or visual inspection

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in the broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.

-

Inoculation: Add the standardized inoculum to each well of the microplate containing the compound dilutions. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and for the recommended duration for the specific microorganism.

-

MIC Determination: After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that shows no visible growth (turbidity). Alternatively, the absorbance can be read using a microplate reader.

Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-stimulated Macrophages)

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Isoquinoline-6-carboxylic acid or its derivatives

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with no LPS stimulation.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent Part A, followed by 50 µL of Part B.

-

Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with sodium nitrite. Calculate the percentage of NO inhibition.

Conclusion

Isoquinoline-6-carboxylic acid represents a valuable and versatile heterocyclic scaffold in the field of drug discovery. Its amenability to chemical modification, coupled with the diverse biological activities exhibited by its derivatives, underscores its potential for the development of novel therapeutic agents targeting a range of diseases, including cancer, infectious diseases, and inflammatory disorders. This technical guide has provided a comprehensive overview of the synthesis, properties, and biological significance of isoquinoline-6-carboxylic acid, along with detailed experimental protocols and visual representations of its interactions with key signaling pathways. It is anticipated that this resource will facilitate further research and development efforts centered on this promising heterocyclic compound.

References

- 1. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 4. Bischler napieralski reaction | PPTX [slideshare.net]

- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 6. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 7. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 8. chemistry-reaction.com [chemistry-reaction.com]

- 9. Bischler-Napieralski Reaction [organic-chemistry.org]